(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid
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Overview
Description
(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone.
Mechanism of Action
Target of Action
It is suggested that it may interact with an isomerase . Isomerases are enzymes that catalyze the structural rearrangement of molecules, playing a crucial role in various biological processes.
Mode of Action
It is suggested that it might be involved in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system . This process could potentially lead to changes in the structure and function of the target molecule, influencing its biological activity.
Biochemical Pathways
It is suggested that it might be involved in the formation of the phenazine ring system . Phenazines are a group of compounds with diverse biological activities, including antibiotic, antitumor, and immunosuppressive properties.
Result of Action
Given its potential interaction with isomerases and involvement in the formation of the phenazine ring system, it might influence various biological processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the correct stereochemistry. For example, the synthesis can start with the aza-Michael addition of a suitable amine to an α,β-unsaturated carbonyl compound, followed by crystallization-induced diastereomer transformation (CIDT) to obtain the desired stereoisomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of enzymes such as transaminases or dehydrogenases can facilitate the production of enantiomerically pure compounds under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of a keto acid.
Reduction: Formation of a hydroxyl acid.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Another chiral amino acid with a hydroxyl group, but with a phenyl ring instead of a methyl group.
(2S,3S)-3-Amino-2-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups on a pentanoic acid backbone. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFAZNNHAIDEBD-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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